[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride
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Overview
Description
[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C12H19ClN2O2S and a molecular weight of 290.81 g/mol This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a phenylmethanamine moiety
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, such as [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride, can impact the 3D orientation of the degrader and thus the formation of the ternary complex .
Biochemical Pathways
As a component of protacs, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. By serving as a linker in PROTACs, it facilitates the degradation of target proteins, potentially altering cellular processes in which these proteins are involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride typically involves the reaction of piperidine with sulfonyl chloride to form the piperidine-1-sulfonyl intermediate. This intermediate is then reacted with phenylmethanamine under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the sulfonyl-phenylmethanamine linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and filtration, are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylmethanamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to investigate enzyme activity and protein-ligand interactions .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound in drug discovery programs targeting various diseases .
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Comparison with Similar Compounds
- [4-(Piperidine-1-sulfonyl)phenyl]methanol
- [4-(Piperidine-1-sulfonyl)phenyl]acetic acid
- [4-(Piperidine-1-sulfonyl)phenyl]ethanamine
Comparison: Compared to these similar compounds, [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride is unique due to the presence of the methanamine moiety, which imparts distinct chemical and biological properties. This compound exhibits different reactivity patterns and interactions with biological targets, making it a valuable tool in research and development .
Properties
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14;/h4-7H,1-3,8-10,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCUCZJPTRAEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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